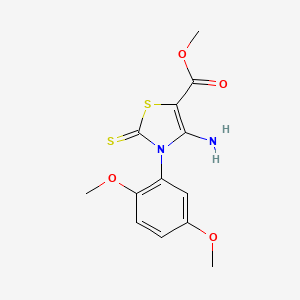
4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, fever, and inflammation. The chemical structure of Diflunisal is similar to that of salicylic acid, which is the active ingredient in aspirin. However, Diflunisal has a longer half-life and is more potent than aspirin.
Applications De Recherche Scientifique
Vibrational Spectroscopy and Molecular Structure Analysis
4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid and its derivatives have been extensively analyzed using vibrational spectroscopy techniques such as FT-IR and FT-Raman. Studies reveal insights into the compound's molecular structure, including the identification of characteristic vibrational bands and the analysis of hyperconjugative interactions, charge delocalization, and stability through NBO analysis. Molecular docking and spectral analyses suggest the compound's potential in biological activities and as a candidate for nonlinear optical materials due to its first hyperpolarizability and infrared intensities. These findings highlight the compound's versatility in applications ranging from materials science to pharmacological research (Rahul Raju et al., 2015); (K. Vanasundari et al., 2018).
Synthesis and Characterization
The synthesis and characterization of this compound derivatives have been detailed, revealing methods for obtaining these compounds and their structural confirmation via X-ray diffraction, NMR, and IR spectroscopy. This research paves the way for the development of new compounds with potential applications in various fields, including drug discovery and materials science (P. Nayak et al., 2014).
Nonlinear Optical Properties and Drug Design
Investigations into the nonlinear optical properties and potential drug design applications of this compound derivatives underscore the compound's significance in developing new materials and therapeutic agents. These studies incorporate advanced techniques like molecular docking to explore the compound's interactions with biological targets, offering insights into its applicability in medicinal chemistry and materials engineering (Y. Sheena Mary et al., 2017).
Exploration of Bioisosteres and Fluorination Effects
Research on bioisosteres and the effects of fluorination on the biological activity of this compound analogs demonstrates the compound's potential in drug design. By examining the synthesis, structure-activity relationships, and biological efficacy of these derivatives, scientists can better understand the role of fluorination in modulating pharmacological properties, contributing to the development of more effective and safer drugs (D. T. Chu et al., 1986).
Propriétés
IUPAC Name |
4-(2,4-difluoroanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O3/c1-8(2)7-17-12(14(20)21)6-13(19)18-11-4-3-9(15)5-10(11)16/h3-5,8,12,17H,6-7H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOFCAILVSJIPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(CC(=O)NC1=C(C=C(C=C1)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2406326.png)
![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2406327.png)
![5-Ethoxycarbonylimidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide](/img/structure/B2406331.png)
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B2406334.png)
![Isopropyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2406335.png)


![2,3-dimethyl-5-(phenylsulfonyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2406339.png)
![6-Acetyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2406340.png)

![N-ethyl-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2406345.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide](/img/structure/B2406347.png)